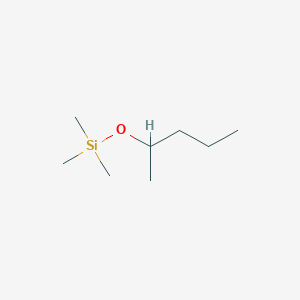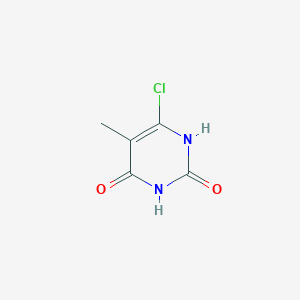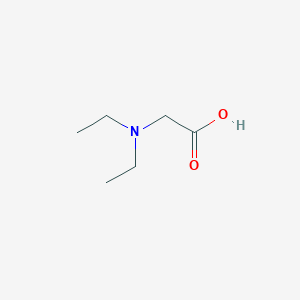
2,6-ナフタレンジスルホン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium naphthalene-2,6-disulphonate, also known as 2,6-Naphthalenedisulfonic acid disodium salt, is an organic compound . It belongs to the class of organic compounds known as 2-naphthalene sulfonates . The molecular formula is C10H6Na2O6S2 and the molecular weight is 332.26 g/mol .
Molecular Structure Analysis
The molecular structure of Disodium naphthalene-2,6-disulphonate consists of a naphthalene moiety that carries a sulfonic acid group at the 2-position . The SMILES string representation of the molecule is[Na+].[Na+].[O-]S(=O)(=O)c1ccc2cc(ccc2c1)S([O-])(=O)=O . Physical And Chemical Properties Analysis
Disodium naphthalene-2,6-disulphonate is a white crystalline powder . It has a melting point of over 300 °C .科学的研究の応用
染料合成
2,6-ナフタレンジスルホン酸二ナトリウム塩は、様々な染料の合成における中間体として役立ちます . そのスルホン酸基は、ナフタレン環を染料分子に結合させるのに役立ち、テキスタイルやインクに使用される堅牢な染料の製造に不可欠です。
抗菌用途
この化合物は、特に黄色ブドウ球菌と大腸菌に対して抗菌性を示します . 抗菌剤やコーティングの開発に使用でき、衛生用品に貢献します。
分析化学におけるルミノフォア
ルミノフォアとして、2,6-ナフタレンジスルホン酸二ナトリウム塩は水溶性で、蛍光顕微鏡法や分光法に使用できます . この用途は、様々な研究環境における生体分子の追跡と分析に不可欠です。
環境バイオ分解研究
モルアクセラ属の特定の菌株は、2,6-ナフタレンジスルホン酸二ナトリウム塩を分解できることが判明しています . この発見は、環境バイオ分解研究において重要であり、ナフタレン系汚染物質の分解を支援する可能性があります。
コバルトの定量
この化合物は、分析化学における微量のコバルトの定量に用いられる高感度な試薬です . これは、地球化学分析や環境モニタリングに特に役立ちます。
細胞分析と遺伝子治療
直接言及されていませんが、2,6-ナフタレンジスルホン酸二ナトリウム塩と類似の化合物は、細胞分析法や遺伝子治療法に使用されています . それらは、細胞培養培地における緩衝液や安定剤として役立ち、細胞生物学や遺伝子工学の研究を促進します。
作用機序
Target of Action
The primary targets of 2,6-Naphthalenedisulfonic acid disodium salt are bacteria such as Staphylococcus aureus and Escherichia coli . These bacteria play a crucial role in various infections and diseases.
Mode of Action
It has been found to exhibitantibacterial activity against the aforementioned bacteria . The compound likely interacts with bacterial cells, leading to changes that inhibit their growth or survival.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered orally or intravenously.
Result of Action
The result of the action of 2,6-Naphthalenedisulfonic acid disodium salt is the inhibition of bacterial growth, leading to the control of bacterial infections . At the molecular and cellular level, this likely involves disruption of essential cellular processes in bacteria.
特性
| { "Design of Synthesis Pathway": "The synthesis of Disodium naphthalene-2,6-disulphonate can be achieved through a sulfonation reaction of naphthalene followed by a neutralization reaction.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Sulfonation - Naphthalene is reacted with sulfuric acid to form naphthalene-2,6-disulfonic acid.", "Step 2: Neutralization - Naphthalene-2,6-disulfonic acid is neutralized with sodium hydroxide to form Disodium naphthalene-2,6-disulphonate.", "Overall Reaction: C10H8 + 2H2SO4 → C10H6(SO3H)2 + 2H2O; C10H6(SO3H)2 + 2NaOH → C10H6Na2(SO3)2 + 2H2O" ] } | |
CAS番号 |
1655-45-4 |
分子式 |
C10H8NaO6S2 |
分子量 |
311.3 g/mol |
IUPAC名 |
disodium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16); |
InChIキー |
DGZLXQQLJXDRPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na] |
その他のCAS番号 |
1655-45-4 |
ピクトグラム |
Irritant |
関連するCAS |
581-75-9 (Parent) |
製品の起源 |
United States |
Q & A
Q1: What is the role of 2,6-naphthalenedisulfonic acid disodium salt in the preparation of polyurethane nanofiber strain sensors?
A1: 2,6-Naphthalenedisulfonic acid disodium salt acts as a doping agent during the in situ polymerization of polypyrrole (PPy) onto polyurethane (PU) nanofibers []. This doping process enhances the electrical conductivity of the PPy, a crucial characteristic for strain sensing applications. The resulting PPy-coated PU nanofibers can then be incorporated into wearable sensors for monitoring joint flexion and other movements.
Q2: How does the addition of phenol during the synthesis of 2,6-dihydroxy naphthalene impact product purity?
A2: During the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt, phenol acts as an antioxidant []. It prevents the oxidation of the 2,6-naphthalenediphenol sodium (potassium) intermediate formed during the reaction. This protection from oxidation improves the selectivity of the reaction towards the desired 2,6-dihydroxy naphthalene product, resulting in higher purity.
Q3: Are there computational studies investigating the properties of 2,6-naphthalenedisulfonic acid disodium salt?
A3: While the provided research abstracts do not directly mention computational studies on 2,6-naphthalenedisulfonic acid disodium salt, they highlight its use in experimental settings [, ]. Computational chemistry techniques, such as molecular dynamics simulations or density functional theory calculations, could provide valuable insights into the compound's interactions with other molecules, its electronic properties, and its behavior in different environments. Such studies could further our understanding of its applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




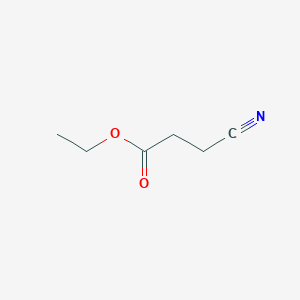

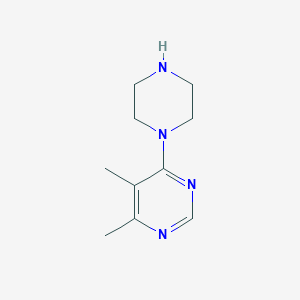
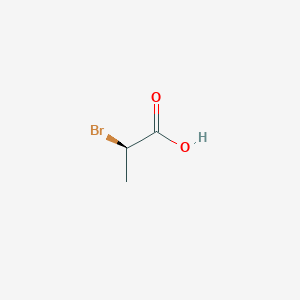
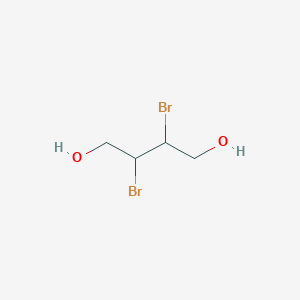
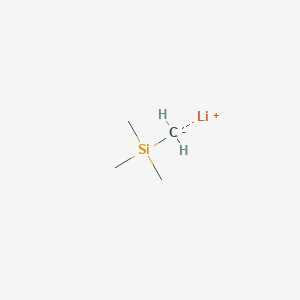
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)


